3-Fluoro-4-nitro-benzamidine
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Overview
Description
3-Fluoro-4-nitro-benzamidine is an organic compound that belongs to the class of benzamidines It is characterized by the presence of a fluorine atom at the third position and a nitro group at the fourth position on the benzene ring, along with an amidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-nitro-benzamidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 3-fluorobenzene can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fourth position, yielding 3-fluoro-4-nitrobenzene.
Amidination: The nitro compound is then subjected to amidination, where the nitro group is reduced to an amine, followed by the introduction of the amidine group. This can be achieved using reagents such as ammonium chloride and a reducing agent like iron powder or tin chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidination steps, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-nitro-benzamidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The amidine group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent.
Oxidation: Hydrogen peroxide, acetic acid solvent.
Major Products Formed
Reduction: 3-Fluoro-4-amino-benzamidine.
Substitution: 3-Methoxy-4-nitro-benzamidine.
Oxidation: 3-Fluoro-4-nitro-benzonitrile.
Scientific Research Applications
3-Fluoro-4-nitro-benzamidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-nitro-benzamidine involves its interaction with specific molecular targets, such as enzymes. The amidine group can form hydrogen bonds with active site residues, while the nitro and fluoro groups can participate in electrostatic and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzamide
- 3-Fluoro-4-nitroaniline
Comparison
3-Fluoro-4-nitro-benzamidine is unique due to the presence of the amidine group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 3-Fluoro-4-nitrobenzoic acid lacks the amidine group, making it less reactive in certain biochemical assays. Similarly, 4-Fluoro-3-nitrobenzamide and 3-Fluoro-4-nitroaniline have different functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
3-fluoro-4-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3H,(H3,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSGPYAYQZBAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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